molecular formula C24H25N7O2 B2561197 2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097928-62-4

2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one

カタログ番号: B2561197
CAS番号: 2097928-62-4
分子量: 443.511
InChIキー: NHZQFUSZCSBBQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one features a hybrid structure combining three distinct pharmacophores:

  • A 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine core, known for its nitrogen-rich heterocyclic framework and broad bioactivity .
  • A piperidine-4-ylmethyl group linked via a carbonyl bridge, which may enhance solubility or modulate receptor interactions.

特性

IUPAC Name

2-[[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-16-14-17(2)31-24(25-16)26-22(28-31)23(33)29-12-10-18(11-13-29)15-30-21(32)9-8-20(27-30)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZQFUSZCSBBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound.

Synthesis of the Compound

The synthesis of the compound involves several key steps:

  • Formation of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine : This is achieved through a reaction involving hydrazides and carbon disulfide in the presence of potassium hydroxide.
  • Attachment of Piperidine and Dihydropyridazine Moieties : The piperidine ring is introduced via a carbonyl reaction, followed by the incorporation of the phenyl and dihydropyridazine groups.

The synthetic pathway is crucial as it determines the purity and bioactivity of the final product.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notable findings include:

Anticancer Activity

Research has shown that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been demonstrated to inhibit multiple CDKs (CDK-1, CDK-2, CDK-5, and CDK-7) through direct competition at the ATP-binding site. This mechanism is critical in regulating cell cycle progression and has implications in cancer therapy .

Antiviral Properties

The structural features of the compound suggest potential antiviral activity. A study highlighted:

  • Inhibition of Viral Replication : Variants of triazolo[1,5-a]pyrimidines were effective in inhibiting viral polymerase complexes essential for viral transcription and replication .

Enzyme Inhibition

The compound’s interaction with enzymes such as butyrylcholinesterase (BChE) has been documented:

  • IC50 Values : Compounds in this class have shown competitive inhibition against BChE with promising IC50 values comparable to established inhibitors like physostigmine .

Case Studies

Several research articles have explored the biological activities of related compounds:

StudyFindings
Nguyen et al. (2014)Synthesized derivatives showed varying degrees of cytotoxicity against cancer cell lines.
PMC Article (2019)Identified structural modifications leading to enhanced potency against CDK enzymes.
MDPI Review (2022)Discussed comprehensive SAR (Structure-Activity Relationship) studies revealing critical functional groups for activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

  • Functional Groups : The presence of specific substituents on the triazole and pyrimidine rings significantly influences potency against targeted enzymes and receptors.
  • Molecular Modifications : Small changes in structure can lead to substantial variations in biological activity, emphasizing the need for systematic exploration of derivatives.

科学的研究の応用

Biological Activities

Research indicates that compounds containing triazole and pyrimidine derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds similar to 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown promising results against Mycobacterium tuberculosis and other bacterial strains. The incorporation of these moieties enhances the efficacy against resistant strains .
  • Antiviral Properties : Studies have demonstrated that derivatives targeting viral polymerases can inhibit the replication of influenza viruses. The interaction with the PA-PB1 interface has been specifically highlighted as a potential target for antiviral drug development .
  • Antitumor Effects : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Research indicates that modifications to the triazole and pyrimidine structures can lead to enhanced antitumor activity .

Antitubercular Activity

A study synthesized novel triazole hybrids with dihydropyrimidinone scaffolds and tested them against Mycobacterium tuberculosis. The results indicated significant activity against both standard and multidrug-resistant strains . The compounds exhibited low cytotoxicity in mammalian cells, suggesting a favorable therapeutic index.

Antiviral Research

Another investigation focused on compounds derived from triazolo-pyrimidine structures aimed at inhibiting influenza virus polymerase. The study reported that certain modifications improved binding affinity to the PA-PB1 interface, thereby enhancing antiviral efficacy .

Anticancer Studies

Research into the anticancer properties of related compounds showed that modifications to the dihydropyridazine structure could lead to increased cytotoxicity in various cancer cell lines. These findings support further exploration into structure-activity relationships for developing new anticancer agents .

Summary Table of Biological Activities

Activity TypeCompound ClassKey Findings
AntimicrobialTriazole derivativesEffective against Mycobacterium tuberculosis
AntiviralPyrimidine-based compoundsInhibition of influenza virus polymerase
AntitumorDihydropyridazine derivativesCytotoxic effects on cancer cell lines

類似化合物との比較

Structural Analogues of [1,2,4]Triazolo[1,5-a]Pyrimidine Derivatives

The table below highlights key structural and functional differences between the target compound and related derivatives:

Compound Name / Structure Core Structure Key Substituents/Modifications Synthesis Method Reported Bioactivity Reference
Target Compound Triazolo[1,5-a]pyrimidine + dihydropyridazinone 5,7-dimethyl, piperidinylmethyl, 6-phenyl Likely multi-step coupling/cyclization Hypothesized anticancer/antimicrobial N/A
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine Amino, carboxamide, trimethoxyphenyl Multi-component Biginelli-like reaction Antiproliferative (cancer cells)
2-Methyl-4-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]-amino}-6-phenylpyrimidine-5-carbonitrile Triazolo[1,5-a]pyrimidine + pyrimidine Phenyl, carbonitrile, pyrimidine linkage Reflux in DMF with piperidine Antimicrobial
Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives Pyrazolo-pyrimidine fused system Varied aryl/heteroaryl groups Cyclocondensation reactions Not explicitly stated
Key Observations:

Core Diversity: The target compound uniquely integrates a dihydropyridazinone ring, unlike most analogs that feature fused pyrimidine or pyrazole systems . This could influence electronic properties and binding affinity.

Substituent Effects: The 5,7-dimethyl groups on the triazolo-pyrimidine core are consistent with derivatives optimized for lipophilicity and metabolic stability .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: The synthesis of triazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions, including condensation and cyclization. For example, in the synthesis of analogous compounds (e.g., triazolo[1,5-a]pyrimidine-carboxamide derivatives), general procedures like Program G (as described in ) use coupling reagents such as HATU or EDCI with DMF as a solvent. Optimization steps include:

  • Temperature control : Maintaining reaction temperatures between 0–25°C to minimize side reactions.
  • Chromatography : Purification via flash chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradients) improves purity.
  • Characterization : Confirming intermediates via 1H^1H-NMR and mass spectrometry (e.g., MS (ESI) m/z 436.2 (M+H) for compound 27 in ).
    Refer to analogous protocols for triazolo-pyrimidine scaffolds in and for methodological guidance .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer: Key techniques include:

  • 1H^1H-NMR : To identify proton environments (e.g., δ 8.91–8.90 ppm for aromatic protons in ).
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 378.2 (M+H) for compound 31 in ).
  • IR spectroscopy : Detects carbonyl groups (C=O stretching ~1650–1750 cm⁻¹) and other functional groups.
    Cross-validate results with computational predictions (e.g., HRMS in and ) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable?

Answer: Biological evaluation requires a tiered approach:

In vitro screening : Use enzyme inhibition assays (e.g., kinase or receptor-binding assays) based on structural analogs (e.g., CB2 cannabinoid receptor ligands in ).

Cellular assays : Test cytotoxicity (MTT assay) and selectivity (e.g., compare activity against cancer vs. normal cell lines).

Mechanistic studies : Employ molecular docking to predict binding modes to targets like kinases or GPCRs, as seen in for pyrazolo-pyrimidine derivatives .

Q. How should researchers address contradictory data in structural elucidation or activity profiles?

Answer: Contradictions often arise from:

  • Stereochemical ambiguity : Use 2D NMR (e.g., 13C^{13}C-HSQC) to resolve diastereomers.
  • Biological variability : Replicate assays with standardized protocols (e.g., ’s randomized block design for reducing environmental bias).
  • Computational validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., as in and ) .

Q. What strategies are effective for designing in vivo studies with this compound?

Answer:

  • Pharmacokinetics : Assess solubility (e.g., logP via HPLC in ) and bioavailability using Caco-2 cell models.
  • Dosing regimens : Optimize based on plasma half-life (t₁/₂) from rodent studies.
  • Toxicity : Conduct acute toxicity tests (OECD 423) and histopathological analysis.
    Reference ’s buffer preparation (pH 6.5 ammonium acetate) for bioanalytical method development .

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

Answer: SAR requires systematic modification of substituents:

  • Piperidine ring : Vary substituents at the 4-position (e.g., methyl vs. cyclohexyl groups in ).
  • Triazolo-pyrimidine core : Introduce electron-withdrawing groups (e.g., nitro or cyano) to modulate reactivity (as in ).
  • Dihydropyridazinone moiety : Explore stereoelectronic effects via substituent variation (e.g., phenyl vs. heteroaryl groups).
    Use QSAR models to predict activity trends .

Q. What analytical methods validate the compound’s stability under experimental conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • HPLC-MS : Monitor degradation products (e.g., ’s assay buffer at pH 6.5).
  • Kinetic studies : Calculate degradation rate constants (k) under varying pH/temperature .

Methodological Challenges and Solutions

Q. How to resolve low solubility issues in aqueous buffers for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • pH adjustment : Prepare buffers near the compound’s pKa (estimated via ’s logD/pH profiles).
  • Nanoformulation : Explore liposomal encapsulation for hydrophobic analogs .

Q. How to ensure selectivity in biological target engagement?

Answer:

  • Counter-screening : Test against related off-targets (e.g., CB1 vs. CB2 receptors in ).
  • CRISPR knockouts : Validate target specificity in genetically modified cell lines.
  • Proteome profiling : Use affinity pulldown followed by LC-MS/MS (as in ’s enzyme inhibition studies) .

Q. What computational tools aid in predicting metabolic pathways?

Answer:

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor or SwissADME.
  • Metabolite identification : Combine in silico tools (e.g., GLORYx) with in vitro microsomal assays .

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